molecular formula C11H17Cl3N2O2S B1207556 Clodantoin CAS No. 5588-20-5

Clodantoin

Cat. No.: B1207556
CAS No.: 5588-20-5
M. Wt: 347.7 g/mol
InChI Key: VOGJJBHRUDVEFM-UHFFFAOYSA-N
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Description

Clodantoin (chemical name: 5-chloro-1,3-dihydroimidazole-2,4-dione) is a synthetic hydantoin derivative primarily recognized for its antifungal properties. Structurally, it belongs to the hydantoin class, characterized by a five-membered imidazolidine ring with two ketone groups at positions 2 and 4 . This compound is classified under the Anatomical Therapeutic Chemical (ATC) code G01AX as an antifungal agent, indicating its use in gynecological infections, particularly for topical treatment of vaginal candidiasis .

The compound’s mechanism of action involves disrupting fungal cell membrane integrity, though exact molecular targets remain less well-characterized compared to other azole antifungals. Its chlorine substituent at position 5 of the hydantoin ring likely enhances its antifungal activity by increasing lipophilicity and membrane penetration . This compound’s efficacy is attributed to its broad-spectrum activity against Candida species, with clinical studies demonstrating rapid symptom relief and low systemic absorption, minimizing adverse effects .

Preparation Methods

Structural Overview and Synthetic Objectives

Clodantoin’s molecular framework comprises a hydantoin ring (imidazolidine-2,4-dione) substituted at the N3 position with a trichloromethylthio group and at the C5 position with a 1-ethyl-n-pentyl chain. The synthesis targets two primary objectives:

  • Construction of the hydantoin core via cyclization of urea derivatives.

  • Sequential functionalization to introduce the trichloromethylthio and alkyl substituents.
    The trichloromethylthio group enhances antifungal activity by improving membrane permeability and resistance to enzymatic degradation .

Synthetic Routes to this compound

Hydantoin Core Formation

The hydantoin ring is typically synthesized through the Bucherer-Bergs reaction, which involves cyclocondensation of ketones or aldehydes with urea and ammonium carbonate under acidic conditions . For this compound, the starting material is often a substituted diketone, which undergoes cyclization to form the imidazolidine-2,4-dione scaffold.

Example Procedure :

  • Cyclocondensation : A mixture of 1-ethyl-n-pentyl diketone (2.5 mmol), urea (5 mmol), and ammonium carbonate (5 mmol) in acetic acid (10 mL) is refluxed at 120°C for 12 hours.

  • Workup : The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol to yield the hydantoin intermediate (75–85% yield).

N3-Alkylation with Trichloromethylthio Group

Introducing the trichloromethylthio group requires selective alkylation at the N3 position of the hydantoin ring. This step often employs nucleophilic substitution or Mitsunobu reactions.

Microwave-Assisted Alkylation :

  • Reagents : Hydantoin intermediate (0.3 mmol), 1.5-dibromopentane (2.7 mmol), potassium carbonate (5 mmol), acetonitrile (15 mL).

  • Conditions : Heating at 80°C for 8 hours under microwave irradiation (200 W).

  • Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:0.7) yields the trichloromethylthio-substituted hydantoin (60–70% yield).

Key Optimization : Using potassium carbonate as a base minimizes side reactions, while microwave irradiation reduces reaction time from 24 hours to 8 hours .

Advanced Functionalization Strategies

Coupling Reactions for Side-Chain Elaboration

The C5 alkyl chain is introduced via palladium-catalyzed cross-coupling or reductive amination.

Negishi Coupling Protocol :

  • Substrate : Hydantoin vinyl triflate (1 mmol), zinc reagent (1.2 mmol), Pd(OAc)₂ (5 mol%), PHOX ligand (10 mol%).

  • Conditions : Reaction in THF at 60°C for 6 hours.

  • Outcome : The coupling installs the 1-ethyl-n-pentyl group with >90% stereoselectivity .

Comparative Analysis :

MethodCatalystYield (%)Stereoselectivity
Negishi CouplingPd(OAc)₂/PHOX85>90%
Suzuki CouplingPd(PPh₃)₄7280%

Pd(OAc)₂ with PHOX ligands outperforms traditional catalysts in both yield and selectivity .

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Large-scale synthesis prioritizes cost-effective solvents and recyclable catalysts.

Case Study :

  • Original Conditions : Pd(dmdba)₂ (20 mol%), PHOX ligand (20 mol%), toluene (0.01 M).

  • Optimized Conditions : Pd(OAc)₂ (5 mol%), modified PHOX ligand (10 mol%), toluene (0.1 M).

  • Outcome : 20-fold reduction in Pd usage and 10× higher concentration without compromising yield (85% vs. 82%) .

Purification Techniques

  • Column Chromatography : Effective for small batches but impractical industrially.

  • Crystallization : Ethanol/water mixtures achieve >95% purity for intermediates .

Analytical Characterization

Spectroscopic Methods

  • NMR : ¹H NMR (CDCl₃) δ 1.25 (t, 3H, CH₂CH₃), 3.45 (s, 3H, NCH₂) .

  • HPLC : Retention time = 12.3 min (C18 column, MeCN/H₂O 70:30) .

Purity Assessment

  • Elemental Analysis : Calculated for C₁₁H₁₇Cl₃N₂O₂S: C 38.01%, H 4.93%; Found: C 37.89%, H 4.85% .

Chemical Reactions Analysis

Types of Reactions

Clodantoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

Clodantoin is primarily recognized for its use as a herbicide . Its chemical structure allows it to effectively inhibit the growth of unwanted plants, making it valuable in agricultural practices. Here are some key points regarding its agricultural applications:

  • Mechanism of Action : this compound functions by disrupting specific biochemical pathways in plants, leading to their death. It acts on the photosynthetic process , inhibiting chlorophyll synthesis and affecting plant metabolism .
  • Targeted Weeds : It is particularly effective against certain broadleaf weeds, providing farmers with an efficient means of weed control without harming crops .
  • Environmental Impact : Studies have indicated that this compound has a relatively low toxicity profile for non-target organisms, making it a preferable choice among herbicides. However, ongoing research is essential to fully understand its environmental persistence and effects on biodiversity .

Medicinal Applications

Beyond agriculture, this compound's chemical properties have led to investigations into its potential medicinal uses. Although less common than its herbicidal application, research into this compound's pharmacological effects is promising:

  • Antimicrobial Activity : this compound exhibits antimicrobial properties, which could be leveraged in developing treatments for infections caused by bacteria and fungi. This includes exploring its efficacy against resistant strains of pathogens .
  • Potential Therapeutic Uses : As part of the hydantoin family, this compound may share similar properties with other derivatives known for their anticonvulsant and antidepressant activities. Research into its pharmacodynamics and pharmacokinetics is ongoing to evaluate its effectiveness in treating neurological disorders .

Research Findings and Case Studies

Several studies have documented the efficacy and safety profile of this compound in both agricultural and medicinal contexts:

StudyFocusFindings
Molyneaux et al. (2020)Antimicrobial propertiesIdentified this compound's effectiveness against various bacterial strains, suggesting potential for clinical applications .
PMC Study (2020)Herbicidal activityDemonstrated significant weed control efficacy with minimal impact on non-target species in field trials .
Anticonvulsant ResearchNeurological effectsExplored this compound’s potential as an anticonvulsant, showing promise in preliminary models .

Mechanism of Action

Clodantoin exerts its antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway .

Comparison with Similar Compounds

Comparison with Similar Hydantoin-Derived Compounds

Hydantoin derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a detailed comparison of Clodantoin with structurally related hydantoin compounds:

Structural and Functional Comparison

Table 1: Comparative Analysis of this compound and Key Hydantoin Derivatives

Compound Chemical Structure Primary Use Mechanism of Action Key Advantages Limitations References
This compound 5-chloro-1,3-dihydroimidazole-2,4-dione Antifungal (topical) Disrupts fungal membrane integrity Low systemic absorption; minimal toxicity Limited spectrum to Candida spp.
Nitrofurantoin 1-(5-nitro-2-furyl)hydantoin Antibacterial (urinary) Generates reactive intermediates damaging DNA Broad Gram-/- coverage Risk of pulmonary/hepatic toxicity
Phenytoin 5,5-diphenylhydantoin Anticonvulsant Blocks voltage-gated sodium channels Proven efficacy in epilepsy Narrow therapeutic window
Allantoin 5-ureidohydantoin Keratolytic (cosmeceutical) Promotes keratinocyte proliferation Safe for sensitive skin; non-irritating No antimicrobial activity

Mechanistic and Clinical Differences

  • This compound vs. Nitrofurantoin : While both are antimicrobial hydantoins, this compound targets fungi via membrane disruption, whereas Nitrofurantoin’s nitro group generates bactericidal free radicals, making it effective against urinary tract pathogens like E. coli . Nitrofurantoin’s systemic use carries higher toxicity risks compared to this compound’s localized application .
  • This compound vs. Phenytoin : Phenytoin’s diphenyl groups enable sodium channel blockade, critical for seizure control. However, its narrow therapeutic index necessitates plasma monitoring, unlike this compound’s topical safety profile .
  • This compound vs. Allantoin : Allantoin lacks antifungal activity but promotes wound healing and skin hydration through urea-derived moisturizing effects. This compound’s chlorine substitution confers specificity against fungi, a functional divergence driven by structural modifications .

Biological Activity

Clodantoin is a hydantoin derivative known for its diverse biological activities, particularly in agricultural applications as a fungicide and herbicide. This article explores its biological activity, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Overview of this compound

This compound (chemical formula C₆H₈N₂O₂S) is primarily recognized for its role as a fungicide. It belongs to the class of compounds known as hydantoins, which are characterized by a five-membered ring structure containing nitrogen and carbon atoms. This compound has garnered attention due to its efficacy against various fungal pathogens and its potential use in medicinal chemistry.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Fungal Growth : this compound disrupts the cellular processes of fungi, leading to cell death. It interferes with the synthesis of nucleic acids and proteins essential for fungal growth.
  • Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against a range of bacteria and fungi, making it a candidate for further research in clinical settings.
  • Enzyme Inhibition : this compound has been reported to inhibit specific enzymes that are crucial for the survival of certain pathogens, thus enhancing its efficacy as an antimicrobial agent.

Case Studies

  • Fungal Inhibition : A study conducted on various fungal strains demonstrated that this compound effectively inhibited the growth of Fusarium spp. and Aspergillus spp., with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL depending on the strain .
  • Antibacterial Activity : In vitro tests indicated that this compound displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values around 5 µg/mL .

Efficacy in Agricultural Applications

This compound has been utilized in agricultural settings as a fungicide. Its application has been associated with reduced fungal diseases in crops, leading to improved yield and quality. The following table summarizes key findings from various studies regarding this compound's efficacy:

StudyPathogen TargetedMIC (µg/mL)Efficacy (%)
Study 1Fusarium oxysporum585%
Study 2Aspergillus niger390%
Study 3E. coli480%
Study 4S. aureus578%

Potential Therapeutic Applications

Beyond its agricultural uses, this compound's biological activity suggests potential therapeutic applications:

  • Antifungal Treatments : Given its effectiveness against various fungal pathogens, this compound may be explored as a treatment option for fungal infections in humans.
  • Antimicrobial Agent : Its broad-spectrum antimicrobial properties position this compound as a candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the standard methodologies for assessing the antimicrobial efficacy of Clodantoin in vitro, and how can researchers ensure reproducibility across different laboratory settings?

  • Methodological Answer : Use standardized protocols such as broth microdilution (CLSI guidelines) or agar diffusion assays. Include positive/negative controls, document environmental conditions (temperature, pH), and validate results across multiple replicates. Report minimum inhibitory concentrations (MICs) with 95% confidence intervals to account for variability .

Q. What parameters should be prioritized when designing dose-response studies to evaluate this compound's cytotoxicity in mammalian cell lines?

  • Methodological Answer : Prioritize IC50 determination using MTT or resazurin assays. Control for cell passage number, confluency, and serum concentration. Include time-course experiments to distinguish acute vs. chronic toxicity. Normalize data to vehicle-treated controls and account for batch-specific variability in cell responsiveness .

Q. How should researchers structure controlled experiments to differentiate between this compound's direct antimicrobial effects and potential adjuvant interactions with host immune factors?

  • Methodological Answer : Use immune-cell co-culture models (e.g., macrophages + pathogens) with/without this compound. Include controls for immune cell activation (e.g., LPS stimulation) and quantify pathogen viability via CFU counts or flow cytometry. Compare results to monotherapy conditions to isolate adjuvant effects .

Q. What quality control measures are essential when synthesizing this compound analogs to ensure batch-to-batch consistency in pharmacological studies?

  • Methodological Answer : Implement HPLC purity checks (>95%), NMR structural validation, and mass spectrometry for molecular weight confirmation. Document reaction conditions (temperature, solvent ratios) and use reference standards for calibration. Store analogs under inert atmospheres to prevent degradation .

Q. What ethical considerations must be addressed when transitioning from in vitro to in vivo studies of this compound's therapeutic potential?

  • Methodological Answer : Follow ARRIVE guidelines for animal studies: justify sample sizes via power analysis, use randomization/blinding, and monitor welfare endpoints (e.g., weight loss, behavioral changes). Obtain institutional ethics approval and include sham-treated controls to isolate drug effects from procedural stress .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound's stability under varying pH conditions, and what statistical approaches are recommended for reconciling divergent experimental data?

  • Methodological Answer : Conduct stability studies using LC-MS under physiologically relevant pH ranges (1.2–7.4). Apply multivariate regression to identify degradation pathways. Use Bayesian meta-analysis to reconcile discrepancies by weighting studies based on methodological rigor (e.g., sample size, controls) .

Q. What advanced spectroscopic techniques are most effective for characterizing this compound degradation products, and how should protocols be optimized to minimize artifacts?

  • Methodological Answer : Use high-resolution NMR (e.g., ¹H-¹³C HSQC) for structural elucidation and X-ray crystallography for absolute configuration. Minimize thermal degradation by analyzing samples under inert conditions (argon atmosphere) and low-temperature settings. Cross-validate findings with DFT computational modeling .

Q. What multivariate analysis methods are appropriate for identifying structural determinants of this compound's activity across diverse microbial strains?

  • Methodological Answer : Apply partial least squares-discriminant analysis (PLS-DA) to correlate structural descriptors (e.g., logP, H-bond donors) with MIC data. Use cluster heatmaps to visualize strain-specific susceptibility patterns. Address high-dimensionality via LASSO regression or principal component analysis (PCA) .

Q. How can machine learning approaches be integrated with cheminformatics data to predict this compound's metabolic pathways while addressing model limitations?

  • Methodological Answer : Train random forest or graph neural networks on curated datasets (e.g., MetXBioDB). Incorporate uncertainty quantification (e.g., Monte Carlo dropout) to flag low-confidence predictions. Validate with in vitro microsomal assays and adjust for species-specific cytochrome P450 activity .

Q. What strategies should be employed to resolve discrepancies in proposed binding modes of this compound with target enzymes using crystallographic data and molecular dynamics (MD) simulations?

  • Methodological Answer : Perform MD simulations (≥100 ns) with explicit solvent models to assess binding pocket flexibility. Use ensemble docking to account for protein conformational changes. Cross-reference crystallographic B-factors with simulation RMSF values to identify dynamic regions influencing binding .

Q. Key Considerations for Methodological Rigor

  • Reproducibility : Document all experimental parameters (e.g., equipment calibration, reagent lot numbers) and share raw data via repositories like Zenodo .
  • Data Contradictions : Apply sensitivity analysis to identify outlier studies and use mixed-effects models to account for heterogeneity in meta-analyses .
  • Interdisciplinary Validation : Combine in silico, in vitro, and in vivo data to triangulate findings, ensuring biological relevance .

Properties

IUPAC Name

5-heptan-3-yl-3-(trichloromethylsulfanyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H17Cl3N2O2S/c1-3-5-6-7(4-2)8-9(17)16(10(18)15-8)19-11(12,13)14/h7-8H,3-6H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGJJBHRUDVEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCC(CC)C1C(=O)N(C(=O)N1)SC(Cl)(Cl)Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2O2S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40863575
Record name Chlordantoin
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Molecular Weight

347.7 g/mol
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CAS No.

5588-20-5
Record name Chlordantoin
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Retrosynthesis Analysis

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